molecular formula C14H11N3 B11884123 Isoquinoline, 1-amino-3-(4-pyridyl)- CAS No. 37989-05-2

Isoquinoline, 1-amino-3-(4-pyridyl)-

Cat. No.: B11884123
CAS No.: 37989-05-2
M. Wt: 221.26 g/mol
InChI Key: AMCCFAMDPQHLQK-UHFFFAOYSA-N
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Description

3-(pyridin-4-yl)isoquinolin-1-amine is a heterocyclic compound that features both pyridine and isoquinoline moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen atoms in the structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-4-yl)isoquinolin-1-amine can be achieved through various methods. One common approach involves the Buchwald-Hartwig arylamination reaction. This method typically uses palladium catalysts and ligands to facilitate the coupling of an aryl halide with an amine. For instance, the reaction between 4-bromopyridine and isoquinolin-1-amine in the presence of a palladium catalyst and a suitable ligand can yield 3-(pyridin-4-yl)isoquinolin-1-amine .

Industrial Production Methods

Industrial production of 3-(pyridin-4-yl)isoquinolin-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-4-yl)isoquinolin-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or isoquinoline rings, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(pyridin-4-yl)isoquinolin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(pyridin-4-yl)isoquinolin-1-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A nitrogen-containing heterocycle with similar biological activities.

    Isoquinoline: Shares the isoquinoline moiety but lacks the pyridine ring.

    Pyridine: Contains the pyridine ring but lacks the isoquinoline moiety.

Uniqueness

3-(pyridin-4-yl)isoquinolin-1-amine is unique due to the combination of both pyridine and isoquinoline rings in its structure

Properties

CAS No.

37989-05-2

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

3-pyridin-4-ylisoquinolin-1-amine

InChI

InChI=1S/C14H11N3/c15-14-12-4-2-1-3-11(12)9-13(17-14)10-5-7-16-8-6-10/h1-9H,(H2,15,17)

InChI Key

AMCCFAMDPQHLQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2N)C3=CC=NC=C3

Origin of Product

United States

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